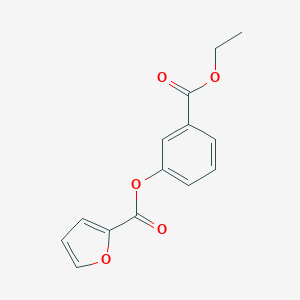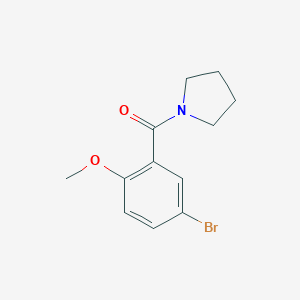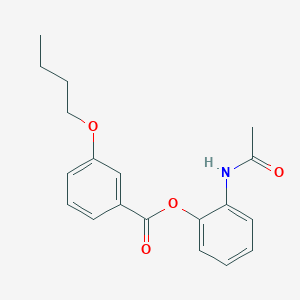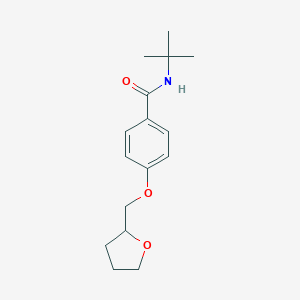![molecular formula C20H21BrN2O4 B250488 3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves the inhibition of PARP and tankyrase enzymes. PARP inhibitors have been shown to induce synthetic lethality in cancer cells with defects in DNA repair pathways such as BRCA1/2 mutations. Tankyrase inhibitors have been explored for their potential in telomerase inhibition and cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide have been extensively studied in vitro and in vivo. It has been shown to have potent inhibitory effects on PARP and tankyrase enzymes, leading to DNA damage and cell death in cancer cells. In addition, this compound has been shown to have anti-inflammatory and anti-fibrotic effects in animal models of liver injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments is its potent inhibitory effects on PARP and tankyrase enzymes. This makes it a valuable tool for studying the role of these enzymes in DNA repair, telomere maintenance, and cancer biology. However, one limitation of using this compound is its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for the study of 3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One potential direction is the development of more potent and selective PARP and tankyrase inhibitors based on the structure of this compound. Another direction is the exploration of combination therapies using PARP and tankyrase inhibitors with other anticancer agents such as chemotherapy and immunotherapy. Furthermore, the role of PARP and tankyrase inhibitors in other diseases such as neurodegenerative disorders and cardiovascular diseases needs to be further investigated.
Métodos De Síntesis
The synthesis of 3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves the reaction of 3-bromo-4-ethoxybenzoic acid with 3-(4-morpholinylcarbonyl)aniline in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on certain enzymes such as poly(ADP-ribose) polymerase (PARP) and tankyrase. These enzymes are involved in DNA repair and telomere maintenance, respectively, and are overexpressed in certain types of cancer cells. Therefore, inhibitors of these enzymes have been explored as potential anticancer agents.
Propiedades
Fórmula molecular |
C20H21BrN2O4 |
|---|---|
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
3-bromo-4-ethoxy-N-[3-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H21BrN2O4/c1-2-27-18-7-6-14(13-17(18)21)19(24)22-16-5-3-4-15(12-16)20(25)23-8-10-26-11-9-23/h3-7,12-13H,2,8-11H2,1H3,(H,22,24) |
Clave InChI |
YTPNXIQPPQQKFF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Br |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)
![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)
![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)


![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)